molecular formula C9H7N3O2 B1366455 8-Nitroquinolin-5-amine CAS No. 42606-39-3

8-Nitroquinolin-5-amine

Cat. No. B1366455
CAS RN: 42606-39-3
M. Wt: 189.17 g/mol
InChI Key: HUJXJGQTEDKYER-UHFFFAOYSA-N
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Description

8-Nitroquinolin-5-amine is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol .


Synthesis Analysis

The synthesis of 8-Nitroquinolin-5-amine involves nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which are separated by distillation and sublimation. The 8-nitro isomer is then reduced with tin powder in the presence of hydrochloric acid to give the amines . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular structure of 8-Nitroquinolin-5-amine is represented by the InChI code: 1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2 .


Physical And Chemical Properties Analysis

8-Nitroquinolin-5-amine has a melting point of 240-245 degrees Celsius .

Scientific Research Applications

Antibacterial Properties

8-Nitroquinolin-5-amine derivatives have been explored for their antibacterial properties. Research has shown that certain derivatives, particularly those with substituted primary amine appendages, exhibit significant antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives with more lipophilic groups have demonstrated enhanced activity against gram-positive strains like S. aureus, with minimum inhibitory concentrations (MIC) in the range of 2-5 microg/mL (Al-Hiari et al., 2007).

Synthesis Advancements

The synthesis of amino analogues of pharmacologically interesting compounds from 8-nitroquinolin-5-amine has been facilitated by microwave-assisted nucleophilic substitution reactions. This method has proven to be more efficient than conventional heating, yielding moderate-to-high results. Such advancements in synthetic methodologies enhance the feasibility of producing various derivatives for further pharmacological evaluations (Štefane et al., 2012).

Vicarious Nucleophilic Amination

Vicarious nucleophilic substitution (VNS) of hydrogen using 8-nitroquinolin-5-amine has been explored, revealing that such reactions predominantly occur at positions ortho to the nitro group, except for 8-nitroquinoline, which reacts at the para position. This finding opens avenues for the targeted synthesis of compounds with specific structural motifs, potentially useful in various chemical and pharmaceutical applications (Szpakiewicz & Grzegożek, 2008).

Spectroscopic and Computational Studies

Spectroscopic characterization combined with computational studies on derivatives of 8-nitroquinolin-5-amine, like 8-hydroxy-5-nitroquinoline, has provided insights into their reactive properties. Such studies help in understanding the electronic structure, reactive sites, and potential non-linear optical (NLO) behavior of these compounds, facilitating their application in the development of NLO materials and understanding their interaction with biological targets (Sureshkumar et al., 2018).

Anticancer Potential

Comparative studies of clioquinol and its analogues, including 8-nitroquinolin-5-amine derivatives, have identified 8-hydroxy-5-nitroquinoline (NQ) as a potent anticancer agent. NQ, in combination with copper, shows enhanced cytotoxicity towards cancer cell lines, highlighting its potential as a therapeutic agent. Its mechanism of action, distinct from that of clioquinol due to the absence of zinc ionophore activity, suggests a unique pathway for cancer cell cytotoxicity, warranting further investigation into its clinical applications (Jiang et al., 2011).

properties

IUPAC Name

8-nitroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXJGQTEDKYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415398
Record name 8-nitroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroquinolin-5-amine

CAS RN

42606-39-3
Record name 8-Nitro-5-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42606-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-nitroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Huang, M Nguyen, Y Liu, A Robert, B Meunier - Comptes Rendus Chimie, 2019 - Elsevier
The deregulation of copper homeostasis generates copper–amyloid aggregation and strongly participates in neuron damage in the brains of patients with Alzheimer's disease. …
Number of citations: 3 www.sciencedirect.com
OP Demidov, DY Pobedinskaya, EK Avakyan… - Chemistry of …, 2018 - Springer
S N H Arylamination of 5-, 6-, 7-, and 8-nitroquinolines in anhydrous DMSO gave not only the arylamino derivatives of the respective nitroquinolines, but also the arylamino derivatives …
Number of citations: 7 link.springer.com

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